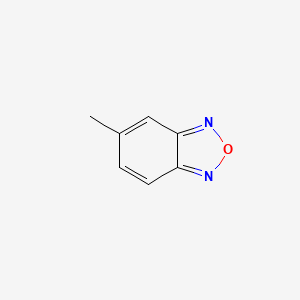

5-Methylbenzofurazan

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 5-Methylbenzofurazan involves various chemical reactions that enable the introduction of different functional groups into the benzofurazan ring. For instance, the synthesis of 5-methyl-3H,3′H-spiro[furan-2,1′-isobenzofuran]-3,3′-dione derivatives through a condensation reaction between ninhydrin and various 1,3-dicarbonyl compounds showcases the versatility of reactions involving the benzofurazan ring (Mohammadizadeh, Saberi, & Taghavi, 2016).

Molecular Structure Analysis

Molecular structure analysis of this compound derivatives often involves spectroscopic methods such as IR, NMR, and mass spectrometry to elucidate the structure. For example, novel 3-(2-methylbenzofuran-3-yl)-5-((4-(phenoxymethyl)-1H-1,2,3-triazole-1-yl)methyl)-1,2,4-oxadiazole derivatives were synthesized and their structure confirmed through various spectroscopic techniques, demonstrating the compound's ability to form complex structures (Anterbedy, Mokenapelli, & Thalari, 2021).

Scientific Research Applications

Electron Impact Induced Fragmentation 5-Methylbenzofurazan exhibits unusual electron impact-induced fragmentation, showing a distinct ion corresponding to the loss of CHO from the molecular ion. This behavior contrasts with other benzofurazans where the loss of NO is more dominant in their electron impact mass spectra. This property can be crucial in understanding the mass spectrometric behavior of methylbenzofurazans and related compounds (Razmara & Waight, 1976).

Antitumor Activity this compound derivatives have been studied for their antitumor activities. For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles have shown potent and selective antitumor properties, both in vitro and in vivo. These compounds exhibit a unique mechanism of action involving the induction of CYP1A1-catalyzed biotransformation, leading to DNA damage in tumor cells (Leong et al., 2004).

Potential Anti-Tuberculosis Agents Certain this compound derivatives have been identified as potential anti-tuberculosis agents. Research indicates that specific derivatives exhibit significant inhibitory effects on Mycobacterium tuberculosis, suggesting their use as lead compounds for developing new tuberculosis treatments (Huang et al., 2009).

Antimicrobial Properties this compound and its derivatives have also demonstrated antimicrobial properties. Certain derivatives have shown significant antibacterial and antifungal activities, making them candidates for further exploration as antimicrobial agents (Shafiee et al., 2002).

Chemical Analysis Applications In the field of chemical analysis, this compound derivatives have been used in developing methods for determining the concentration of pharmaceutical compounds. For example, a high-performance liquid chromatography method utilizing a methyl-5-benzoyl-2-benzimidazole carbamate derivative has been developed for analyzing pharmaceutical dosage forms (Al-Kurdi et al., 1999).

Antihypertensive Research Derivatives of this compound have been synthesized and investigated for their antihypertensive activities. These studies aim to develop new compounds with potential applications in treating hypertension (Turan-Zitouni et al., 1994; Turan-Zitouni et al., 1996).

Molecular Rearrangement Studies Research on this compound has also contributed to understanding molecular rearrangement processes. A study involving the rearrangement of 5-methyl-4-nitrobenzofuroxan provides insights into the reactivity of benzofuroxans with different substituents, which is valuable in synthetic chemistry and molecular design (Eckert et al., 1999).

Safety and Hazards

Future Directions

While specific future directions for 5-Methylbenzofurazan were not found in the search results, benzofuran compounds in general have attracted attention due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

Mechanism of Action

Target of Action

Benzofuran and its derivatives, which include 5-methylbenzofurazan, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Biochemical Pathways

Benzofuran derivatives have been shown to have extensive potential in various fields of antimicrobial therapy . They have been used in the development of novel scaffold compounds for anticancer agents .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

properties

IUPAC Name |

5-methyl-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZFDFYIDRCBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NON=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334135 | |

| Record name | 5-Methylbenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20304-86-3 | |

| Record name | 5-Methylbenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

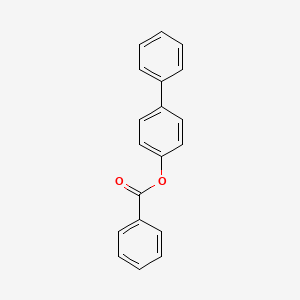

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

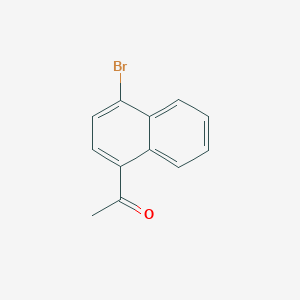

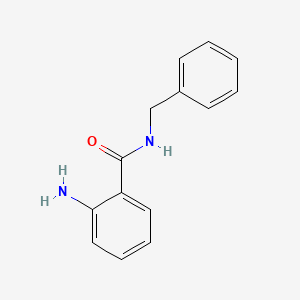

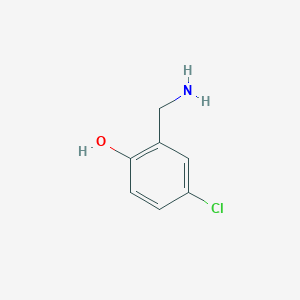

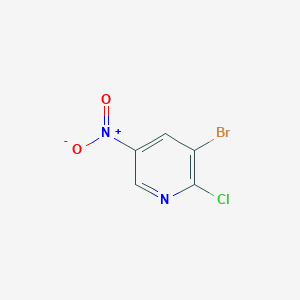

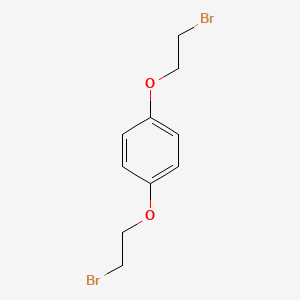

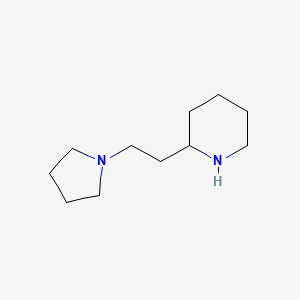

Feasible Synthetic Routes

Q & A

Q1: How does the presence of a methyl group at the 5-position affect the fragmentation of benzofurazan under electron impact mass spectrometry?

A1: Unlike benzofurazan and some other substituted benzofurans where the loss of NO is a dominant fragmentation process, both 4- and 5-methylbenzofurazans primarily exhibit a loss of CHO from the molecular ion under electron impact mass spectrometry []. This suggests that the presence of the methyl group at these positions significantly alters the fragmentation pathway.

Q2: What is the enthalpy of formation of 5-methylbenzofurazan-1-oxide and what does this tell us about the N-O bond strength?

A2: The standard enthalpy of formation (ΔfHm°) of crystalline this compound-1-oxide (5MeBFNO) was determined to be 175.2 ± 1.8 kJ/mol using static-bomb calorimetry []. By combining this data with the enthalpy of sublimation and other thermochemical data, the dissociation enthalpy (Dm°) of the N-O bond in 5MeBFNO was calculated to be 249.8 ± 3.2 kJ/mol []. This value is consistent with the average N-O bond dissociation enthalpy calculated for a series of benzofurazan-1-oxide derivatives, indicating a strong dative covalent bond between the nitrogen and oxygen atoms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.